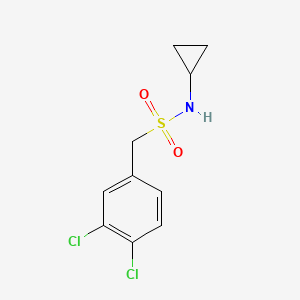![molecular formula C15H29N3O4S B4427706 1-(ethylsulfonyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4427706.png)
1-(ethylsulfonyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(ethylsulfonyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, commonly known as E-4031, is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. It was first synthesized in 1990 by researchers at Eisai Co., Ltd. in Japan and has since been widely used in scientific research to study the mechanisms of cardiac arrhythmias.
Mécanisme D'action
E-4031 blocks 1-(ethylsulfonyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide by binding to the pore-forming subunit of the channel, which is composed of the alpha subunit of the human ether-a-go-go-related gene (hERG). The binding is voltage-dependent and occurs in the open state of the channel. E-4031 also slows the recovery of the channel from inactivation, which further contributes to the prolongation of the action potential duration.
Biochemical and Physiological Effects:
In addition to its effects on cardiac cells, E-4031 has also been shown to block this compound in other cell types, such as neurons and cancer cells. This suggests that this compound may play a role in the regulation of neuronal excitability and cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using E-4031 in lab experiments is its potency and selectivity for 1-(ethylsulfonyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide. This allows researchers to study the specific effects of blocking this compound without affecting other ion channels. However, one limitation is the potential for off-target effects, as E-4031 has been shown to interact with other ion channels and transporters at high concentrations.
Orientations Futures
1. Development of more selective and potent 1-(ethylsulfonyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide blockers for therapeutic use in cardiac arrhythmias.
2. Investigation of the role of this compound in neuronal excitability and cancer cell proliferation.
3. Elucidation of the molecular mechanisms of E-4031 binding to the hERG channel.
4. Development of new screening assays for drug-induced arrhythmias using E-4031 as a reference compound.
5. Investigation of the effects of E-4031 on other physiological processes, such as insulin secretion and platelet aggregation.
Applications De Recherche Scientifique
E-4031 has been extensively used in scientific research to study the mechanisms of cardiac arrhythmias. It is a potent and selective blocker of 1-(ethylsulfonyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, which is responsible for the repolarization of the cardiac action potential. By blocking this compound, E-4031 prolongs the action potential duration and increases the risk of early afterdepolarizations (EADs) and torsade de pointes (TdP), two types of arrhythmias that can lead to sudden cardiac death.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-2-23(20,21)18-8-4-14(5-9-18)15(19)16-6-3-7-17-10-12-22-13-11-17/h14H,2-13H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOKBJUOAKQHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4427630.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4427637.png)
![{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4427647.png)
amine dihydrochloride](/img/structure/B4427653.png)
![3-(2-buten-1-yl)-8-sec-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427660.png)

![1-(2-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4427683.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4427685.png)
![(2-methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4427693.png)
![N-(2-ethoxyphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427694.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4427726.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4427733.png)